Ezetimibe Azetidinone Ring-opened Impurity
Overview
Description
Ezetimibe Azetidinone Ring-opened Impurity is a degradation product of the cholesterol-lowering drug Ezetimibe. This compound is formed when the azetidinone ring in Ezetimibe is opened, resulting in a different chemical structure. It is important in the context of pharmaceutical quality control and impurity profiling to ensure the safety and efficacy of the drug.
Mechanism of Action
Target of Action
The primary target of Ezetimibe Azetidinone Ring-opened Impurity is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) in the small intestine . NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake .
Mode of Action
This compound mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine .
Biochemical Pathways
By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the amount of cholesterol that is transported to the liver .
Pharmacokinetics
It is known that ezetimibe, the parent drug, works by inhibiting the absorption of cholesterol from the intestine, which in turn reduces the amount of cholesterol that is transported to the liver .
Result of Action
The result of the action of this compound is a reduction in total cholesterol (total-C), low-density lipoprotein cholesterol (LDL-C), apoprotein B (Apo B), and triglycerides (TG), and an increase in high-density lipoprotein cholesterol (HDL-C) .
Biochemical Analysis
Biochemical Properties
Ezetimibe Azetidinone Ring-opened Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in cholesterol absorption in the small intestine The nature of this interaction involves the inhibition of cholesterol uptake, similar to the parent compound Ezetimibe
Cellular Effects
This compound affects various types of cells and cellular processes. In enterocytes, the cells lining the small intestine, it inhibits the absorption of cholesterol by blocking the NPC1L1 protein . This leads to a decrease in intracellular cholesterol levels, which can influence cell signaling pathways, gene expression, and cellular metabolism. The reduction in cholesterol absorption can also impact the overall lipid profile in the body, potentially leading to changes in the expression of genes involved in lipid metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the NPC1L1 protein. By binding to this protein, it prevents the uptake of cholesterol into enterocytes This inhibition is similar to the mechanism of action of Ezetimibe, although the impurity may have different binding affinities and kinetics
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this impurity is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in cholesterol metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit similar effects to Ezetimibe, such as inhibiting cholesterol absorption and reducing lipid levels . At higher doses, it may cause toxic or adverse effects, including liver toxicity and disruptions in lipid metabolism. Threshold effects have been observed, where the impurity’s impact on cholesterol absorption and lipid levels becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of cholesterol . The impurity may affect metabolic flux and metabolite levels, leading to changes in the overall lipid profile. Understanding these metabolic pathways is essential for assessing the impurity’s impact on drug efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It is likely transported into enterocytes via the same mechanisms as Ezetimibe, involving the NPC1L1 protein . Once inside the cells, it may be distributed to various cellular compartments, influencing its localization and accumulation. These distribution patterns can affect the impurity’s activity and function.
Subcellular Localization
This compound is localized within specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications . These modifications can direct the impurity to specific organelles, influencing its activity and function. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential impact on drug efficacy and safety.
Preparation Methods
The preparation of Ezetimibe Azetidinone Ring-opened Impurity typically involves the degradation of Ezetimibe under specific conditions. One common method is alkaline degradation, where Ezetimibe is exposed to a strong base, leading to the opening of the azetidinone ring. This process can be monitored and controlled using high-performance liquid chromatography (HPLC) to isolate and purify the impurity . Industrial production methods may involve similar degradation processes, followed by purification steps to obtain the impurity in a highly characterized form .
Chemical Reactions Analysis
Ezetimibe Azetidinone Ring-opened Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the impurity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ezetimibe Azetidinone Ring-opened Impurity has several scientific research applications:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Quality Control: The impurity is essential for quality control processes in the pharmaceutical industry to ensure the purity and safety of Ezetimibe-containing products.
Pharmacokinetic Studies: It can be used in studies to understand the metabolism and degradation pathways of Ezetimibe in biological systems.
Comparison with Similar Compounds
Ezetimibe Azetidinone Ring-opened Impurity can be compared with other similar compounds, such as:
N-Nitroso Ezetimibe Azetidinone Ring Opened Impurity: This compound is another degradation product of Ezetimibe, characterized by the presence of a nitroso group.
Ezetimibe Azetidinone Ring-opened Sodium Salt Impurity: This is a sodium salt form of the ring-opened impurity, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific structural changes resulting from the opening of the azetidinone ring, which can affect its chemical and biological properties.
Properties
IUPAC Name |
(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2NO4/c25-17-5-1-15(2-6-17)22(29)14-13-21(24(30)31)23(16-3-11-20(28)12-4-16)27-19-9-7-18(26)8-10-19/h1-12,21-23,27-29H,13-14H2,(H,30,31)/t21-,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNDFEVQHMNNOJ-XPWALMASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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